molecular formula C14H21O3P B14254122 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide CAS No. 281199-46-0

1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide

Katalognummer: B14254122
CAS-Nummer: 281199-46-0
Molekulargewicht: 268.29 g/mol
InChI-Schlüssel: IVDKHLYPEGRENZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H21O3P and a molecular weight of 268.29 g/mol . This compound is known for its unique structure, which includes a dioxaphospholane ring and a phenylethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide involves several steps. One common method includes the reaction of a suitable phosphorane with a diol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of specialized materials and chemicals .

Wirkmechanismus

The mechanism of action of 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide can be compared with other similar compounds, such as other dioxaphospholane derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The unique combination of the dioxaphospholane ring and the phenylethyl group in this compound gives it distinct properties and makes it suitable for specific applications .

Eigenschaften

CAS-Nummer

281199-46-0

Molekularformel

C14H21O3P

Molekulargewicht

268.29 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C14H21O3P/c1-13(2)14(3,4)17-18(15,16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI-Schlüssel

IVDKHLYPEGRENZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(OP(=O)(O1)CCC2=CC=CC=C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.